Cas no 1501926-49-3 (1-2-(4-methylphenyl)ethylcyclopropan-1-amine)

1-2-(4-methylphenyl)ethylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-2-(4-methylphenyl)ethylcyclopropan-1-amine
- EN300-1818985
- 1-[2-(4-methylphenyl)ethyl]cyclopropan-1-amine
- 1501926-49-3
-
- インチ: 1S/C12H17N/c1-10-2-4-11(5-3-10)6-7-12(13)8-9-12/h2-5H,6-9,13H2,1H3
- InChIKey: WEXQPISNMQELLX-UHFFFAOYSA-N
- ほほえんだ: NC1(CCC2C=CC(C)=CC=2)CC1
計算された属性
- せいみつぶんしりょう: 175.136099547g/mol
- どういたいしつりょう: 175.136099547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
1-2-(4-methylphenyl)ethylcyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1818985-0.25g |
1-[2-(4-methylphenyl)ethyl]cyclopropan-1-amine |
1501926-49-3 | 0.25g |
$1038.0 | 2023-09-19 | ||
Enamine | EN300-1818985-1.0g |
1-[2-(4-methylphenyl)ethyl]cyclopropan-1-amine |
1501926-49-3 | 1g |
$1172.0 | 2023-05-26 | ||
Enamine | EN300-1818985-0.05g |
1-[2-(4-methylphenyl)ethyl]cyclopropan-1-amine |
1501926-49-3 | 0.05g |
$948.0 | 2023-09-19 | ||
Enamine | EN300-1818985-1g |
1-[2-(4-methylphenyl)ethyl]cyclopropan-1-amine |
1501926-49-3 | 1g |
$1129.0 | 2023-09-19 | ||
Enamine | EN300-1818985-5g |
1-[2-(4-methylphenyl)ethyl]cyclopropan-1-amine |
1501926-49-3 | 5g |
$3273.0 | 2023-09-19 | ||
Enamine | EN300-1818985-10.0g |
1-[2-(4-methylphenyl)ethyl]cyclopropan-1-amine |
1501926-49-3 | 10g |
$5037.0 | 2023-05-26 | ||
Enamine | EN300-1818985-5.0g |
1-[2-(4-methylphenyl)ethyl]cyclopropan-1-amine |
1501926-49-3 | 5g |
$3396.0 | 2023-05-26 | ||
Enamine | EN300-1818985-0.1g |
1-[2-(4-methylphenyl)ethyl]cyclopropan-1-amine |
1501926-49-3 | 0.1g |
$993.0 | 2023-09-19 | ||
Enamine | EN300-1818985-0.5g |
1-[2-(4-methylphenyl)ethyl]cyclopropan-1-amine |
1501926-49-3 | 0.5g |
$1084.0 | 2023-09-19 | ||
Enamine | EN300-1818985-2.5g |
1-[2-(4-methylphenyl)ethyl]cyclopropan-1-amine |
1501926-49-3 | 2.5g |
$2211.0 | 2023-09-19 |
1-2-(4-methylphenyl)ethylcyclopropan-1-amine 関連文献
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
1-2-(4-methylphenyl)ethylcyclopropan-1-amineに関する追加情報
1-2-(4-Methylphenyl)Ethylcyclopropan-1-Amine: A Comprehensive Overview
1-2-(4-Methylphenyl)Ethylcyclopropan-1-Amine is a chemical compound with the CAS number 1501926-49-3. This compound belongs to the class of amines and features a unique combination of a cyclopropane ring and an aromatic substituent. The structure of this molecule consists of a cyclopropane ring attached to an ethyl group, which in turn is connected to a 4-methylphenyl group. This arrangement imparts distinctive chemical properties, making it an interesting subject for both academic research and industrial applications.
Recent studies have highlighted the potential of cyclopropane-containing compounds in various fields, including pharmaceuticals and agrochemicals. The cyclopropane ring is known for its high strain energy, which can be harnessed to design molecules with unique reactivity and bioactivity. In the case of 1-2-(4-Methylphenyl)Ethylcyclopropan-1-Amine, the presence of the cyclopropane ring alongside an aromatic substituent introduces additional complexity to its chemical behavior. Researchers have explored its role as a potential building block for synthesizing more complex molecules with tailored functionalities.
The synthesis of 1-2-(4-Methylphenyl)Ethylcyclopropan-1-Amine typically involves multi-step organic reactions, often utilizing coupling agents or transition metal catalysts. One notable approach involves the alkylation of amines with appropriately substituted cyclopropane derivatives. This method has been optimized in recent years to improve yield and selectivity, making it more feasible for large-scale production. The compound's stability under various reaction conditions has also been extensively studied, providing valuable insights into its potential applications.
In terms of applications, 1-2-(4-Methylphenyl)Ethylcyclopropan-1-Amine has shown promise in the development of new drug candidates. Its ability to interact with biological targets through non-traditional bonding modes makes it a valuable tool in medicinal chemistry. For instance, studies have demonstrated its potential as an inhibitor of certain enzymes involved in metabolic pathways. Additionally, its structural versatility allows for further functionalization, enabling the creation of derivatives with enhanced pharmacokinetic profiles.
The environmental impact and toxicity profile of 1-2-(4-Methylphenyl)Ethylcyclopropan-1-Amine have also been subjects of recent research. Initial findings suggest that the compound exhibits moderate toxicity in aquatic systems, highlighting the need for careful handling and disposal practices. Regulatory agencies have expressed interest in establishing guidelines for its safe use, particularly in industrial settings where exposure risks may arise.
From a synthetic chemistry perspective, cyclopropane-containing amines like 1-2-(4-Methylphenyl)Ethylcyclopropan-1-Amine offer opportunities for exploring novel reaction mechanisms. For example, recent investigations into their participation in [3+3] cycloaddition reactions have revealed unexpected reactivity patterns. These findings not only advance our understanding of cyclopropane chemistry but also open new avenues for constructing complex molecular architectures.
In conclusion, 1-2-(4-Methylphenyl)Ethylcyclopropan-1-Amine (CAS No: 1501926-49-3) is a versatile compound with significant potential across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application studies, positions it as a valuable asset in both academic research and industrial development. As ongoing investigations continue to uncover its full range of properties and uses, this compound is likely to play an increasingly important role in the advancement of modern chemistry.
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